molecular formula C16H12N2O2 B290217 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde

5-Anilino-3-phenyl-4-isoxazolecarbaldehyde

Cat. No. B290217
M. Wt: 264.28 g/mol
InChI Key: DKSJRSYKHDKWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Anilino-3-phenyl-4-isoxazolecarbaldehyde (APICA) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. APICA is a member of the isoxazole family of compounds and has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
5-Anilino-3-phenyl-4-isoxazolecarbaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to protect neurons from damage in animal models of neurodegenerative diseases. In addition, it has been shown to have antioxidant and free radical scavenging properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde in lab experiments is that it is a well-established compound with a known synthesis method. This makes it easy to obtain and use in experiments. However, one of the limitations of using 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde.

Future Directions

There are many potential future directions for research on 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde. One area of research could be to further investigate its mechanism of action and how it interacts with various enzymes and proteins in the body. Another area of research could be to explore its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research could be done to explore its potential use in the development of new drugs and therapies. Overall, 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde is a promising compound with many potential applications in various fields of research.

Synthesis Methods

5-Anilino-3-phenyl-4-isoxazolecarbaldehyde can be synthesized through a series of chemical reactions, starting with the reaction of aniline and benzaldehyde to form 4-phenyl-3-buten-2-one. This intermediate compound is then reacted with hydroxylamine hydrochloride to form 5-phenylisoxazole-3-carbaldehyde, which is further reacted with aniline to form 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde. The synthesis method of 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde has been well-established and has been used in many scientific studies.

Scientific Research Applications

5-Anilino-3-phenyl-4-isoxazolecarbaldehyde has been extensively studied for its potential applications in various fields. In pharmacology, 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry, 5-Anilino-3-phenyl-4-isoxazolecarbaldehyde has been used as a tool for studying the function of various enzymes and proteins. It has also been used in the development of new drugs and therapies.

properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

5-anilino-3-phenyl-1,2-oxazole-4-carbaldehyde

InChI

InChI=1S/C16H12N2O2/c19-11-14-15(12-7-3-1-4-8-12)18-20-16(14)17-13-9-5-2-6-10-13/h1-11,17H

InChI Key

DKSJRSYKHDKWJE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=C2C=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C=O)NC3=CC=CC=C3

Origin of Product

United States

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